lithium;hex-5-ynoxymethylbenzene

Description

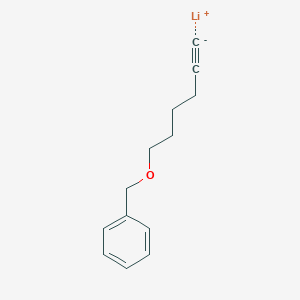

Lithium;hex-5-ynoxymethylbenzene is a lithium-containing organic compound characterized by a benzene ring substituted with a hex-5-ynoxymethyl group. This compound is likely synthesized through organometallic reactions involving lithium salts, analogous to methods used for lithium cyanide (LiCN) preparation. For instance, lithium hydride (LiH) can react with organic precursors in anhydrous tetrahydrofuran (THF) to yield lithium-based intermediates, as demonstrated in the synthesis of LiCN (99.2% yield) .

Properties

CAS No. |

60789-56-2 |

|---|---|

Molecular Formula |

C13H15LiO |

Molecular Weight |

194.2 g/mol |

IUPAC Name |

lithium;hex-5-ynoxymethylbenzene |

InChI |

InChI=1S/C13H15O.Li/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2;/q-1;+1 |

InChI Key |

SVTJAVROKCFCJC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[C-]#CCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hex-5-ynoxymethylbenzene typically involves the reaction of hex-5-ynoxymethylbenzene with a lithium reagent. One common method is the direct lithiation of hex-5-ynoxymethylbenzene using n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of handling reactive lithium reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium;hex-5-ynoxymethylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Addition: The lithium atom acts as a strong nucleophile, allowing the compound to add to electrophilic centers such as carbonyl groups.

Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other electrophiles.

Oxidation and Reduction: The alkyne group can undergo oxidation to form epoxides or reduction to form alkenes or alkanes.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.

Substitution Reactions: Halogenated compounds are often used as electrophiles, with the reaction performed in polar aprotic solvents.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Nucleophilic Addition: Alcohols are the major products formed when this compound reacts with carbonyl compounds.

Substitution Reactions: The products depend on the electrophile used, but common products include substituted benzenes.

Oxidation and Reduction: Epoxides, alkenes, and alkanes are typical products.

Scientific Research Applications

Lithium;hex-5-ynoxymethylbenzene has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.

Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce specific functional groups.

Mechanism of Action

The mechanism of action of lithium;hex-5-ynoxymethylbenzene involves its strong nucleophilic and basic properties. The lithium atom can coordinate with electrophilic centers, facilitating nucleophilic addition or substitution reactions. The alkyne group can participate in various reactions, including cycloadditions and reductions, providing a versatile platform for chemical transformations.

Comparison with Similar Compounds

Solubility and Physical Properties

The low solubility of this compound in water contrasts with highly soluble LiCN and LiOH, suggesting niche applications in non-aqueous systems.

Structural and Functional Comparisons

- LiCN vs. This compound: Both are lithium salts, but LiCN’s small cyanide ion enables ionic reactivity, while the bulky organic ligand in this compound may favor covalent bonding and steric effects.

- Li₂CO₃ vs. This compound: The carbonate’s inorganic nature contrasts with the hybrid organic-inorganic structure of this compound, leading to divergent thermal stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.